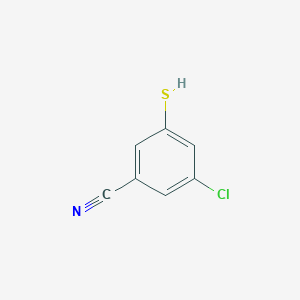

3-Chloro-5-mercaptobenzonitrile

Description

Overview of Substituted Benzonitriles as Fundamental Building Blocks in Organic Synthesis

Substituted benzonitriles are organic compounds containing a benzene (B151609) ring with a nitrile (-C≡N) substituent. atamankimya.com This functional group is a versatile precursor in organic synthesis, primarily because it can be converted into other functional groups like amines, carboxylic acids, and amides. atamankimya.comyoutube.com For instance, benzonitrile (B105546) can react with amines to produce N-substituted benzamides after hydrolysis. atamankimya.com The nitrile group's electron-withdrawing nature also influences the reactivity of the aromatic ring. researchgate.net

Benzonitriles are key intermediates in the production of a wide array of commercial products, including pharmaceuticals, dyes, and resins. atamankimya.com Their ability to form coordination complexes with transition metals also makes them useful as labile ligands in catalysis, facilitating the synthesis of other organic compounds. atamankimya.com The synthesis of axially chiral benzonitriles, for example, highlights their importance in creating molecules with specific three-dimensional structures, which is crucial in drug development. nih.gov

Significance of Organosulfur Compounds in Synthetic Chemistry and Materials Science

Organosulfur compounds, which contain carbon-sulfur bonds, are ubiquitous in nature and central to many industrial processes. wikipedia.orgbritannica.com Life itself depends on organosulfur compounds, such as the amino acids cysteine and methionine. wikipedia.org In synthetic chemistry, they are valued as reagents for creating new molecules and as building blocks for complex targets. britannica.comnih.gov The varied oxidation states of sulfur allow for a rich chemistry, enabling a wide range of chemical transformations. nih.gov

The applications of organosulfur chemistry are extensive, spanning pharmaceuticals, agrochemicals, and materials science. ontosight.aiacs.org More than half of all pharmaceuticals reportedly contain organosulfur compounds, including well-known antibiotics like penicillin and sulfa drugs. wikipedia.orgontosight.ai In materials science, these compounds are integral to developing polymers with unique properties, such as the polysulfones used in high-performance applications and polythiophenes that can conduct electricity. britannica.com The ability of thiols to bind strongly to gold surfaces has also led to their use in nanotechnology, particularly in the formation of self-assembled monolayers. britannica.com

Contextualization of Halogenated Aromatics in Directed Chemical Transformations

Halogenated aromatic compounds are hydrocarbons in which one or more hydrogen atoms on an aromatic ring have been replaced by a halogen (F, Cl, Br, I). mt.com These compounds are important intermediates in fine and bulk chemical synthesis. mt.com The introduction of a halogen atom to an aromatic ring occurs via electrophilic aromatic substitution, a fundamental reaction in organic chemistry. numberanalytics.comlibretexts.org This reaction typically requires a catalyst, such as a Lewis acid, to increase the electrophilic character of the halogen. mt.comlibretexts.org

The presence of a halogen on an aromatic ring influences its subsequent reactivity. Halogens are electron-withdrawing, which deactivates the ring towards further electrophilic substitution. numberanalytics.com However, they direct incoming electrophiles to the ortho and para positions. This directing effect is crucial for controlling the synthesis of specifically substituted aromatic compounds. msu.edu Halogenated aromatics serve as precursors for a vast range of products, including pharmaceuticals, agrochemicals, and advanced materials. mt.comnumberanalytics.com The carbon-halogen bond can also be a site for further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are powerful tools for building more complex molecular architectures. msu.edu

Research Rationale and Scope for 3-Chloro-5-mercaptobenzonitrile

While specific research on this compound is not extensively documented in public literature, its structure suggests a significant potential for novel chemical applications. The rationale for its investigation lies in the unique combination of its three functional groups—chloro, mercapto (thiol), and nitrile—on a benzene ring.

| Property | This compound (Predicted) | 3-Chloro-5-methoxybenzonitrile nih.gov | 3-Chloro-5-hydroxybenzonitrile (B1591985) innospk.com |

|---|---|---|---|

| Molecular Formula | C7H4ClNS | C8H6ClNO | C7H4ClNO |

| Molecular Weight | 169.63 g/mol | 167.59 g/mol | 153.57 g/mol |

| CAS Number | Not available | 473923-96-5 | 473923-97-6 |

The reactivity of this compound is determined by the electronic effects of its three distinct functional groups.

Nitrile Group (-CN): This is a strongly deactivating group, meaning it withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. It is a meta-director. numberanalytics.com

Chloro Group (-Cl): This halogen is also deactivating due to its electronegativity but acts as an ortho- and para-director for incoming electrophiles. numberanalytics.commsu.edu

Mercapto Group (-SH): The thiol group is an activating group, donating electron density to the ring and making it more reactive towards electrophiles. It is also an ortho- and para-director.

The multifunctional nature of this compound makes it a promising precursor for a variety of complex molecules. Analogous compounds, such as 3-chloro-5-hydroxybenzonitrile, are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com

Potential synthetic pathways involving this compound could include:

Modification of the Thiol Group: The thiol is a reactive handle for forming thioethers, disulfides, or for use in coupling reactions to create larger molecules. Its ability to coordinate with metals also suggests potential applications in catalysis or materials science. britannica.com

Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to amides, esters, and other nitrogen-containing compounds that are prevalent in bioactive molecules. atamankimya.comyoutube.com

Substitution of the Chloro Group: The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, particularly given the presence of the electron-withdrawing nitrile group which can activate the ring for such transformations. numberanalytics.com It can also participate in transition-metal-catalyzed cross-coupling reactions.

The most significant gap in the current understanding of this compound is the lack of published experimental data. There is a clear need for fundamental research into this compound.

Future research should focus on:

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-sulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCQFGBXBRVLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895572-41-5 | |

| Record name | 3-chloro-5-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Mercaptobenzonitrile

Reactions Involving the Halogen (Chloro) Moiety

The chlorine atom on the aromatic ring of 3-Chloro-5-mercaptobenzonitrile is a key site for chemical modification. Its reactivity is influenced by the presence of the electron-withdrawing nitrile group, which facilitates nucleophilic attack on the ring.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the nitrile group in this compound, is crucial for stabilizing this intermediate and thus promoting the reaction. While specific studies on this compound are limited, the reactivity can be inferred from analogous systems.

The reaction of aryl chlorides with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for the synthesis of substituted anilines. For this compound, a reaction with an amine would be expected to yield the corresponding 3-amino-5-mercaptobenzonitrile derivative. The reaction of 2-chloroquinoxaline (B48734) with piperidine, for instance, follows pseudo-first-order kinetics and is not catalyzed by the amine itself, indicating a classic SNAr pathway. researchgate.net The synthesis of N,N-disubstituted anilines can also be achieved through a Smiles rearrangement, which involves an initial reaction with a secondary amine containing a hydroxyl group. acs.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Nitrogen-Based Nucleophiles on Analogous Aryl Chlorides

| Aryl Chloride | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 2-Chloroquinoxaline | Piperidine | 2-(Piperidin-1-yl)quinoxaline | Aqueous DMSO or DMF | - | researchgate.net |

| 2,4-Dinitrobenzenesulfonyl chloride | Benzene-1,2-diamine | N-(2-aminophenyl)-2,4-dinitrobenzenesulfonamide | Optimized conditions | 57 | acs.org |

| 2,4-Dinitrobenzenesulfonyl chloride | 2-Aminothiophenol | S-(2-Aminophenyl) 2,4-dinitrobenzenethioate | Optimized conditions | 26 | acs.org |

Note: The data presented is for analogous compounds due to the lack of specific literature on this compound.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloro group in an SNAr reaction to form aryl ethers. For example, the reaction of chlorobenzene (B131634) with sodium methoxide (B1231860) is known to be challenging under normal conditions due to the partial double bond character of the C-Cl bond. stackexchange.com However, the presence of an electron-withdrawing group, as in p-nitrochlorobenzene, facilitates the reaction with sodium methoxide to form p-nitroanisole. chegg.com Therefore, this compound is expected to react with alkoxides under suitable conditions to yield 3-alkoxy-5-mercaptobenzonitrile derivatives. The reaction of (R)-3-chloro-1-pentene with sodium ethoxide in ethanol (B145695) proceeds via a second-order reaction to give 3-ethoxy-1-pentene. chegg.comchegg.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions with Oxygen-Based Nucleophiles on Analogous Compounds

| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |

| p-Nitrochlorobenzene | Sodium methoxide | p-Nitroanisole | - | - | chegg.com |

| (R)-3-Chloro-1-pentene | Sodium ethoxide | 3-Ethoxy-1-pentene | Ethanol | - | chegg.comchegg.com |

| 2-Chloro-2-methylpentane | Sodium methoxide | 2-Methoxy-2-methylpentane | - | - | vaia.com |

Note: The data presented is for analogous compounds due to the lack of specific literature on this compound.

The displacement of the chloro group by a carbon-based nucleophile, such as a cyanide ion, is a valuable method for introducing a nitrile group. The reaction of aryl chlorides with potassium cyanide (KCN) can lead to the corresponding benzonitriles. beilstein-journals.orgnih.gov For instance, the reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with KCN in acetonitrile (B52724) at elevated temperatures affords the corresponding acetonitriles. beilstein-journals.org In some cases, unexpected side reactions like decyanation can occur. beilstein-journals.org The reaction of 3-chloroquinoline-2,4-diones with cyanide ions in dimethylformamide (DMF) can produce 3-cyanoquinoline-2,4-diones, although yields may be low due to steric hindrance. researchgate.net

Table 3: Representative Nucleophilic Aromatic Substitution Reactions with Carbon-Based Nucleophiles on Analogous Compounds

| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole | KCN | 2-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)acetonitrile | CH3CN, 100 °C, 24h | 75 | beilstein-journals.org |

| 3-Chloro-1-methylquinoline-2,4-dione | KCN | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile | DMF | Low | researchgate.net |

| 1,3-Dichloro-2-propanol | KCN | 3-Hydroxyglutaronitrile | Aqueous solution | 54-62 | orgsyn.org |

Note: The data presented is for analogous compounds due to the lack of specific literature on this compound.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Chloride

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group of this compound serves as a handle for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is widely used to form biaryl compounds. libretexts.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate their coupling. nih.govfishersci.co.ukyonedalabs.com An expedient and mild aqueous method for the Suzuki-Miyaura diversification of (hetero)aryl halides has been developed, which can also be applied to polychlorinated pharmaceuticals. nih.gov

Table 4: Representative Suzuki-Miyaura Coupling Reactions of Analogous Aryl Chlorides

| Aryl Chloride | Boronic Acid | Product | Conditions | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | Pd/SSphos (5 mol%), K2CO3, water-acetonitrile (4:1), 37 °C, 18 h | 95 | nih.gov |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | Pd/SSphos (5 mol%), K2CO3, water-acetonitrile (4:1), 37 °C, 18 h | 92 | nih.gov |

| Dichloran | p-Tolylboronic acid | 2,6-Dichloro-4-(p-tolyl)aniline | Pd/SSphos (5 mol%), K2CO3, water-acetonitrile (4:1), 37 °C, 18 h | 85 | nih.gov |

Note: The data presented is for analogous compounds due to the lack of specific literature on this compound.

Other Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the chloro-substituent on the aromatic ring of this compound serves as a versatile handle for various other coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of more complex molecular architectures.

Ullmann Coupling: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. nih.govorganic-chemistry.org In the context of this compound, the chloro group can be displaced by a variety of nucleophiles, such as amines or alcohols, in the presence of a copper catalyst. nih.gov The reaction typically requires elevated temperatures and a base. The thiol group, being a soft nucleophile, might require protection or could potentially interfere by coordinating with the copper catalyst. However, the reaction offers a pathway to synthesize substituted anilines and diaryl ethers derived from the this compound scaffold. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, operating under milder conditions than the traditional Ullmann reaction. wikipedia.orgorganic-chemistry.org The chloro atom of this compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net The choice of base is critical and can influence the reaction rate and yield. libretexts.org The presence of the thiol group could necessitate the use of specific ligand systems to avoid catalyst poisoning.

Table 1: Overview of C-C and C-Heteroatom Coupling Reactions

| Reaction | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Ullmann Coupling | Copper (e.g., CuI, Cu(0)) | Amines, Alcohols | Substituted Anilines, Diaryl Ethers |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with Phosphine Ligands | Primary/Secondary Amines | N-Aryl Amines |

Reactions Involving the Thiol (-SH) Group

The thiol (-SH) group, also known as a mercapto group, is a highly reactive functionality that participates in a wide range of chemical transformations. Its reactivity is characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Oxidation Reactions of the Mercapto Functionality

The oxidation of the thiol group in this compound can lead to several different sulfur-containing functional groups, with the product being dependent on the nature and stoichiometry of the oxidizing agent.

The mild oxidation of thiols leads to the formation of disulfides (R-S-S-R), which involves the coupling of two thiol molecules. This is a common and facile transformation for aromatic thiols. Various oxidizing agents can be employed to achieve this conversion, including molecular oxygen (air), hydrogen peroxide, halogens (like iodine or bromine), and dimethyl sulfoxide (B87167) (DMSO). nih.govbiolmolchem.comtandfonline.comrsc.orgopenstax.org The reaction is often catalyzed by a base or metal ions. These disulfide bridges are significant in various chemical and biological contexts. openstax.org

Further oxidation of the sulfur atom can be achieved to yield sulfoxides and sulfones. This typically proceeds through a two-step process where the thiol is first converted to a thioether (sulfide), which is then oxidized. The oxidation of the resulting sulfide (B99878) to a sulfoxide (R-SO-R') and subsequently to a sulfone (R-SO₂-R') requires stronger oxidizing agents or controlled reaction conditions. openstax.org

Hydrogen peroxide is a common reagent for this purpose, where the degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.orgorganic-chemistry.org Other reagents like peroxy acids are also effective. openstax.org Electrochemical methods provide a green and selective alternative for the oxidation of sulfides to sulfoxides or sulfones by simply tuning the applied potential. rsc.org

Table 2: Oxidation Products of the Thiol Group

| Product | Oxidation State of Sulfur | Typical Reagents |

|---|---|---|

| Disulfide | -1 | Air (O₂), H₂O₂, I₂, Br₂, DMSO |

| Sulfoxide | 0 | H₂O₂, Peroxyacids (controlled) |

| Sulfone | +2 | H₂O₂, Peroxyacids (excess) |

Alkylation and Acylation of the Thiol Group

The nucleophilic nature of the thiolate anion (formed by deprotonation of the thiol) makes it an excellent nucleophile for S-alkylation and S-acylation reactions.

Alkylation: The thiol group of this compound can be readily alkylated by reacting it with an alkyl halide in the presence of a base. The reaction typically proceeds via an S_N2 mechanism to form a thioether. openstax.org This reaction is a fundamental method for introducing a wide variety of alkyl substituents onto the sulfur atom.

Acylation: Similarly, acylation of the thiol group can be achieved by reaction with acyl chlorides or acid anhydrides, usually in the presence of a base like pyridine (B92270) or triethylamine, to form thioesters. Thioesters are important intermediates in organic synthesis.

Computational and Theoretical Investigations of 3 Chloro 5 Mercaptobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely used to provide insights that are often comparable to experimental results.

Density Functional Theory (DFT) Studies of Ground State Geometry and Energy

A foundational step in computational chemistry is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. dergipark.org.trnih.govresearchgate.net This calculation would determine the precise bond lengths, bond angles, and dihedral angles of 3-chloro-5-mercaptobenzonitrile. The resulting optimized structure is crucial as it forms the basis for all subsequent property calculations. The total energy of the ground state is also a key output, which is essential for calculating thermodynamic properties like the enthalpy of formation. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.netmdpi.com For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP analysis of this compound would reveal the charge distribution arising from the interplay of the electron-withdrawing chloro and nitrile groups and the mercapto group.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR shielding, vibrational frequencies)

Computational methods can predict various spectroscopic properties, which can be used to interpret and verify experimental data. Theoretical calculations of vibrational frequencies (IR and Raman spectra) are routinely performed using DFT. researchgate.netnih.gov These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. ijrte.org Similarly, theoretical NMR chemical shifts can be calculated to aid in the assignment of experimental NMR spectra. For this compound, these theoretical spectra would serve as a powerful tool for its structural identification and characterization.

Molecular Dynamics Simulations and Conformational Analysis

While the core structure of this compound is rigid due to the benzene (B151609) ring, the orientation of the mercapto group (-SH) can be subject to conformational changes. Molecular dynamics (MD) simulations could be employed to study the conformational landscape of this molecule, particularly its behavior in different solvent environments. MD simulations track the atomic movements over time, providing insights into the molecule's flexibility and intermolecular interactions.

Reaction Pathway Modeling and Energy Profiles of Key Transformations

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energies for various transformations. This would be particularly useful for understanding its synthesis, degradation, or its interactions with biological targets. For instance, modeling the reaction pathways could elucidate how the chloro, mercapto, and nitrile functional groups influence its reactivity in substitution or oxidation reactions.

Solvent Effects on Reactivity and Structure via Implicit and Explicit Solvation Models

The study of solvent effects on the reactivity and structure of molecules is crucial for understanding chemical processes in solution. Computational chemistry provides powerful tools to investigate these effects through implicit and explicit solvation models. For a molecule like this compound, the polarity of the solvent is expected to play a significant role in its behavior due to the presence of polar functional groups, namely the chloro (–Cl), mercapto (–SH), and nitrile (–C≡N) groups.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and provides a good first approximation of the bulk solvent effects on the solute's properties. In the case of this compound, increasing the dielectric constant of the solvent in an implicit model would likely lead to a greater stabilization of polar conformers and transition states. For instance, the dipole moment of the molecule is expected to be larger in polar solvents compared to the gas phase, which can influence its reactivity in polar environments.

Explicit Solvation Models , on the other hand, involve the inclusion of individual solvent molecules around the solute. This method is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. The mercapto group in this compound can act as a hydrogen bond donor, while the nitrile group and the chlorine atom can act as hydrogen bond acceptors. In protic solvents like water or alcohols, explicit solvent models would be essential to accurately describe the hydrogen bonding network around the molecule. These specific interactions can significantly alter the geometry and electronic structure of the molecule, thereby affecting its reactivity.

For example, a hypothetical study could involve optimizing the geometry of this compound in different solvents using both implicit and explicit models. The results might show a slight elongation of the S-H bond and a change in the C-S-H bond angle in protic solvents due to hydrogen bonding. Similarly, the vibrational frequencies of the S-H and C≡N stretching modes would be expected to shift depending on the solvent environment.

A data table summarizing hypothetical results could look like this:

| Solvent | Dielectric Constant | Solvation Model | Dipole Moment (Debye) | S-H Bond Length (Å) | C≡N Bond Length (Å) |

| Gas Phase | 1 | - | 3.5 | 1.340 | 1.150 |

| Toluene | 2.4 | Implicit (PCM) | 3.8 | 1.342 | 1.151 |

| Methanol (B129727) | 32.7 | Implicit (PCM) | 4.5 | 1.345 | 1.153 |

| Water | 78.4 | Implicit (PCM) | 4.8 | 1.346 | 1.154 |

| Water | 78.4 | Explicit (64 molecules) | 5.2 | 1.355 | 1.158 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

Structure-Reactivity and Structure-Property Relationship Derivation from Computational Data

Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). For this compound, computational data can be used to predict its reactivity and physical properties based on its molecular structure.

Reactivity Descriptors: Density Functional Theory (DFT) calculations can provide a wealth of information about the electronic properties of a molecule, which are directly related to its reactivity. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of the electron-withdrawing nitrile and chloro groups would lower the energy of both orbitals, while the mercapto group, being a weak activator, would raise the HOMO energy.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites prone to nucleophilic attack. For this compound, the nitrogen atom of the nitrile group and the sulfur atom of the mercapto group would likely be regions of negative potential, while the hydrogen of the mercapto group would be a region of positive potential.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites. For example, the carbon atom of the nitrile group would carry a partial positive charge, making it susceptible to nucleophilic addition.

Structure-Property Relationships: Computational methods can also be used to predict various physical properties of this compound. These include:

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, affecting its refractive index and other optical properties.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman spectra to confirm the molecular structure.

A hypothetical data table summarizing some of these calculated properties for this compound could be:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment (Gas Phase) | 3.5 D |

| Polarizability | 15 ų |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

By systematically modifying the structure of this compound (e.g., by changing the substituents on the benzene ring) and calculating these descriptors, one could derive structure-reactivity and structure-property relationships. These relationships are invaluable for the rational design of new molecules with desired chemical and physical properties.

Applications and Advanced Materials Chemistry Incorporating 3 Chloro 5 Mercaptobenzonitrile

Role as a Synthetic Intermediate in Complex Organic Synthesis

The reactivity of its functional groups makes 3-chloro-5-mercaptobenzonitrile a versatile precursor for a variety of complex organic molecules.

Precursor for Advanced Heterocyclic Compounds

The presence of the thiol and nitrile groups in a 1,3-relationship on the benzene (B151609) ring makes this compound an ideal starting material for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridine (B153569) derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

One of the key synthetic routes to such compounds is the Gewald reaction, a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govmdpi.com By analogy, this compound can react with α-halo ketones or other suitable electrophiles to construct the thiophene (B33073) ring fused to the existing benzene ring, leading to the formation of thieno[2,3-b]pyridine derivatives. The general procedure for the synthesis of thieno[2,3-b]pyridines often involves the reaction of a mercaptobenzonitrile derivative with a suitable reagent to build the thiophene ring. mdpi.comresearchgate.net For instance, reaction with chloroacetone (B47974) or phenacyl bromide in the presence of a base can lead to the formation of the corresponding thieno[2,3-b]pyridine. mdpi.com

The general synthetic approach is outlined in the scheme below:

Scheme 1: General Synthesis of Thieno[2,3-b]pyridines from 3-Mercaptobenzonitrile Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Mercaptobenzonitrile derivative | α-Halo ketone (e.g., chloroacetone) | Base (e.g., KOH) in DMF | 3-Amino-thieno[2,3-b]pyridine derivative |

The resulting thieno[2,3-b]pyridine core can be further functionalized to generate a library of compounds for biological screening. The chloro and nitrile groups on the benzonitrile (B105546) moiety can also participate in or be modified prior to or after the cyclization reaction, adding to the molecular diversity of the final products.

Building Block for Polyfunctional Molecular Scaffolds

The trifunctional nature of this compound allows for its use in the construction of complex, polyfunctional molecular scaffolds. These scaffolds can serve as platforms for the development of new materials with tailored properties or as core structures in drug discovery.

The thiol group can be utilized in the synthesis of macrocycles through reactions with dihaloalkanes or other bifunctional electrophiles. The formation of macrocyclic aromatic thioethers has been reported, and these structures can exhibit interesting host-guest properties and can be used in the construction of more complex supramolecular assemblies. rsc.orgnih.gov

Furthermore, the nitrile group can be incorporated into the structure of metal-organic frameworks (MOFs). researchgate.netmdpi.comunt.edunih.govmdpi.com MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. By using this compound or its derivatives as ligands, it is possible to create MOFs with specific functionalities. The thiol group can either be coordinated to the metal centers or remain as a pendant group within the pores of the MOF, providing a site for post-synthetic modification or for interaction with guest molecules.

Ligand Chemistry and Coordination Complexes Utilizing the Thiol and Nitrile Moieties

The thiol and nitrile groups of this compound are excellent coordinating moieties for a wide range of metal ions. This allows for the synthesis of a variety of coordination complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

Synthesis and Characterization of Metal-Thiolate Complexes

The thiol group can be deprotonated to form a thiolate, which is a soft ligand that readily coordinates to soft metal ions such as Cu(I), Ag(I), Au(I), and Hg(II), as well as to transition metals like Ni(II), Pd(II), and Pt(II). nih.govnih.govchemrxiv.orgmdpi.com The synthesis of metal-thiolate complexes is typically achieved by reacting a metal salt with the thiol in the presence of a base.

The resulting metal-thiolate complexes can exhibit a range of geometries, from linear and trigonal planar to tetrahedral and square planar, depending on the metal ion and the stoichiometry of the reaction. These complexes are often characterized by techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. In the IR spectrum, the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) is a clear indication of thiolate formation.

An example of the characterization data for a related metal-thiolate complex is provided in the table below:

Table 1: Spectroscopic Data for a Representative Metal-Thiolate Complex

| Complex | ν(S-H) (cm⁻¹) | ν(M-S) (cm⁻¹) | ¹H NMR (δ, ppm) |

| [Ni(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)₂]Cl₂ | Not observed | ~350 | Signals corresponding to the ligand protons are shifted upon coordination. |

Data is illustrative and based on similar reported complexes. nih.gov

Investigation of Metal-Nitrile Interactions in Coordination Compounds

The nitrile group is a versatile ligand that can coordinate to metal ions in a linear or bent fashion. wikipedia.orgnih.govresearchgate.net It is a weaker σ-donor than the thiolate group but can act as a π-acceptor, which can influence the electronic properties of the metal center. The coordination of the nitrile group can be studied using IR and NMR spectroscopy. In the IR spectrum, the C≡N stretching frequency (typically around 2220-2260 cm⁻¹) is often shifted to higher wavenumbers upon coordination to a metal ion, although shifts to lower wavenumbers have also been observed and attributed to back-bonding. nih.gov

In complexes of this compound, both the thiol and nitrile groups can coordinate to a metal center, leading to the formation of chelate complexes or bridging polynuclear structures. The interplay between the metal-thiolate and metal-nitrile interactions can lead to interesting structural and electronic properties.

Catalysis and Reaction Promotion

The coordination complexes of this compound have the potential to be used as catalysts in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid to activate substrates, while the ligand can influence the selectivity and activity of the catalyst.

One potential application is in catalytic hydrogenation reactions. The hydrogenation of nitriles to amines is an important industrial process, and various transition metal complexes have been shown to be active catalysts for this transformation. acs.orgacs.orgresearchgate.netnih.govnsf.gov Complexes of this compound could be investigated for their catalytic activity in the hydrogenation of benzonitrile and other nitriles. The electronic properties of the ligand, influenced by the chloro and mercapto substituents, could modulate the catalytic performance of the metal center.

Furthermore, metal-thiolate complexes are known to play a role in various biological and industrial catalytic processes. The sulfur atom can act as a bridging ligand to form polynuclear clusters, which can exhibit unique catalytic properties. The study of such complexes derived from this compound could lead to the development of new and efficient catalysts for a range of chemical reactions.

Development of Organocatalytic Systems Derived from this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to metal-based catalysis. The functional groups present in this compound provide multiple avenues for its development into a bifunctional or even multifunctional organocatalyst.

The thiol (-SH) group can act as a potent hydrogen-bond donor, activating electrophiles, or as a nucleophile in conjugate addition reactions. The benzonitrile moiety, with its electron-withdrawing nature, can influence the acidity of the thiol proton, enhancing its hydrogen-bonding capability. Furthermore, the nitrile group itself can participate in reactions, for instance, by acting as an electrophilic site. The chloro-substituent, through its inductive effect, further modulates the electronic properties of the aromatic ring and the reactivity of the other functional groups.

Bifunctional organocatalysts that combine a hydrogen-bond donor (like a thiol or thiourea) with a basic site (like an amine) have shown significant efficacy in a range of asymmetric reactions. rsc.orgresearchgate.net While specific organocatalytic systems derived directly from this compound are not yet prevalent in the literature, its structure suggests a clear path for designing such catalysts. For example, chemical modification of the nitrile group or substitution of the chloro atom could introduce a basic moiety, creating a bifunctional catalyst with the thiol group.

Table 1: Potential Organocatalytic Activation Modes of this compound Derivatives

| Functional Group | Potential Catalytic Role | Type of Reaction Facilitated |

| Thiol (-SH) | Hydrogen-Bond Donor | Activation of electrophiles (e.g., aldehydes, imines) |

| Nucleophile | Conjugate additions (e.g., Michael additions) nih.gov | |

| Nitrile (-CN) | Electrophilic Center | Cyanation reactions, cycloadditions |

| Modulator of Acidity | Enhances H-bonding ability of the thiol group | |

| Chloro (-Cl) | Electronic Modifier | Influences reactivity of other functional groups |

The development of such organocatalysts could lead to novel and efficient synthetic routes for chiral molecules, which are of high value in the pharmaceutical and fine chemical industries. nih.gov

Utilization of this compound-Derived Ligands in Metal-Catalyzed Reactions

The mercapto group of this compound is an excellent coordinating agent for a wide range of transition metals. This allows for the synthesis of diverse metal complexes where the benzonitrile derivative acts as a ligand. The resulting complexes can be employed as catalysts in a variety of organic transformations.

The thiol can coordinate to a metal center as a thiolate anion, forming stable metal-sulfur bonds. Depending on the reaction conditions and the metal precursor, the nitrile group could also coordinate to the metal, potentially leading to bidentate chelation. This chelation can enhance the stability and modulate the reactivity of the metal catalyst.

The electronic properties of the ligand, influenced by the chloro and nitrile substituents, can be fine-tuned to control the catalytic activity and selectivity of the metal center. For instance, the electron-withdrawing nature of the nitrile and chloro groups can affect the electron density at the metal center, which is crucial for oxidative addition and reductive elimination steps in many catalytic cycles.

While specific metal complexes of this compound are not extensively documented, the broader class of aromatic thiol ligands has been successfully used in various metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. Furthermore, such ligands are integral components in the construction of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and heterogeneous catalysis. ossila.comnih.govnih.gov

Table 2: Potential Metal-Catalyzed Reactions Using Ligands Derived from this compound

| Metal Center | Potential Ligand Coordination | Example Reaction Type |

| Palladium (Pd) | Monodentate (thiolate) or Bidentate (thiolate, nitrile) | Cross-coupling (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Bidentate (thiolate, nitrile) | Hydroformylation, Hydrogenation |

| Copper (Cu) | Monodentate (thiolate) | "Click" Chemistry, C-S bond formation |

| Zinc (Zn) | Bridging Ligand in MOFs | Heterogeneous catalysis |

The synthesis of well-defined metal complexes with this compound-derived ligands holds promise for the development of new, efficient, and selective catalysts for challenging chemical transformations.

Polymer Chemistry and Functional Materials Science

The multifunctionality of this compound also makes it an attractive monomer or building block for the synthesis of functional polymers and advanced materials. The presence of distinct reactive sites allows for various polymerization strategies and the incorporation of desirable properties into the final material.

Incorporation into Polymeric Backbones via Functional Group Transformations

Both the thiol and nitrile groups of this compound can be utilized for polymerization. The thiol group can participate in step-growth polymerization through reactions like thiol-ene "click" chemistry, where it adds across a double bond, or through oxidative polymerization to form polydisulfides. Thiol-ene chemistry, in particular, is known for its high efficiency and functional group tolerance, making it a powerful tool for creating well-defined polymer architectures. mdpi.comresearchgate.net

The nitrile group can undergo polymerization through cyclotrimerization to form triazine rings, leading to highly cross-linked and thermally stable networks. Alternatively, the nitrile group can be chemically transformed into other polymerizable functionalities, such as an amine (via reduction) or a carboxylic acid (via hydrolysis), which can then participate in conventional condensation polymerizations to form polyamides or polyesters, respectively.

The chloro group can also be a site for post-polymerization modification, allowing for the introduction of further functionalities onto the polymer chain.

Synthesis of Advanced Materials with Tunable Electronic or Optical Properties

The incorporation of this compound into materials can impart unique electronic and optical properties. The combination of an electron-donating thiol group and electron-withdrawing nitrile and chloro groups on the same aromatic ring creates a "push-pull" system, which can lead to interesting photophysical behaviors, such as fluorescence and non-linear optical activity.

A particularly promising area is the synthesis of molecular glassformers. These are low-molecular-weight organic compounds that can form stable glasses upon cooling from the melt or through vapor deposition. Research on analogous triarylbenzene derivatives has shown that the chemical structure of the building blocks has a profound impact on the glass transition temperature (Tg) and other properties of the resulting molecular glass. nih.govnih.govnsf.govresearchgate.net The rigidity of the benzene core of this compound, combined with the specific intermolecular interactions mediated by its functional groups (hydrogen bonding from the thiol, dipole-dipole interactions from the nitrile and chloro groups), suggests its potential as a building block for novel molecular glassformers with tunable properties.

Furthermore, the presence of the thiol group allows for strong interactions with metal surfaces, making materials derived from this compound suitable for applications in molecular electronics and sensors. The conjugation within the aromatic system, which can be extended through polymerization or by coupling to other chromophores, can lead to the development of conducting polymers and materials for organic light-emitting diodes (OLEDs). mdpi.comcmu.edu The ability to tune the electronic properties through chemical modification makes these materials highly attractive for a range of advanced applications. researchgate.netrsc.org

Table 3: Potential Advanced Materials Derived from this compound

| Material Class | Key Functional Groups Utilized | Potential Properties and Applications |

| Molecular Glassformers | Thiol, Nitrile, Chloro | Tunable glass transition temperature, high thermal stability, applications in organic electronics. nih.govnih.govnsf.govresearchgate.net |

| Conducting Polymers | Thiol, Nitrile | Electrical conductivity, use in sensors, antistatic coatings, and organic electronics. mdpi.comcmu.edu |

| Photoluminescent Materials | Thiol, Nitrile (as a push-pull system) | Fluorescence, potential for use in OLEDs and bio-imaging. |

| Functional Surfaces | Thiol | Self-assembly on metal surfaces for molecular electronics and sensors. |

Analytical Methodologies for the Characterization and Quantification of 3 Chloro 5 Mercaptobenzonitrile

Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for the separation of 3-Chloro-5-mercaptobenzonitrile from reaction mixtures, starting materials, and potential impurities. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

The typical workflow for GC-MS analysis would involve:

Sample Preparation: Dissolving the sample in a suitable volatile solvent.

Injection: Introducing a small volume of the sample into the heated injector of the GC.

Separation: Using a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) and a programmed temperature gradient to separate the components.

Detection: The mass spectrometer detects the eluted compounds, and the data system records the chromatogram and mass spectra.

For related compounds, such as chlorinated phenols, GC-MS has been effectively used to separate and identify regioisomers and other impurities. google.com The electron ionization (EI) mode is commonly used to generate a library-searchable mass spectrum. googleapis.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Fused silica (B1680970) capillary (e.g., 30m x 0.25mm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature, ramp rate, final temperature |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV-Vis, Diode Array, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is the most probable mode of separation.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Different detectors can be coupled with HPLC for the detection and quantification of this compound:

UV-Vis and Diode Array Detectors (DAD): These detectors measure the absorbance of the analyte at specific wavelengths. The benzonitrile (B105546) chromophore in this compound allows for sensitive detection in the UV region. A DAD provides the additional advantage of acquiring a full UV spectrum for the eluting peak, which aids in peak purity assessment and identification.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the definitive identification of the compound based on its mass-to-charge ratio. This is particularly useful for complex matrices. For instance, HPLC-MS has been used for the analysis of related compounds in various research contexts. google.comchemscene.com

Table 2: Illustrative HPLC-UV/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or MS with Electrospray Ionization (ESI) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions. It allows for the quick assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC can be used to determine the reaction's endpoint. google.com

The process involves spotting the reaction mixture on a TLC plate (e.g., silica gel) and developing it in a suitable solvent system. The separated spots are then visualized, typically under UV light, to compare the profile of the reaction mixture with that of the starting materials and reference standards.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are essential for the definitive structural elucidation of this compound and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. For this compound, one would expect to see signals for the aromatic protons and the thiol (SH) proton. The splitting patterns of the aromatic signals would help to confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbon atoms of the benzene ring, the nitrile group, and the carbon bearing the thiol group.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Patents related to the synthesis of derivatives of this compound mention the use of NMR for structural confirmation of the final products. google.comgoogleapis.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. The presence of a sharp band around 2230 cm⁻¹ would indicate the C≡N stretch of the nitrile group. The S-H stretching vibration of the mercapto group would likely appear as a weak band around 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy could also be used to identify these functional groups. The nitrile and thiol groups often give rise to strong and characteristic Raman signals. For other mercaptobenzonitriles, Raman spectroscopy has been used to study their interaction with metal surfaces. biosynth.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | ~2230 |

| Mercaptan | S-H stretch | 2550 - 2600 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Chloroalkane | C-Cl stretch | < 800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive identification of this compound. nih.govxmu.edu.cn It allows for the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or more decimal places, which is instrumental in determining the elemental composition of the molecule. nih.gov

Accurate Mass Determination: For this compound (C₇H₄ClNS), the theoretical exact mass can be calculated with high precision. This precise mass measurement helps to distinguish it from other compounds that may have the same nominal mass, providing a high degree of confidence in its identification. nih.gov When coupled with techniques like liquid chromatography (LC-HRMS), it enables the identification and quantification of the compound with very high sensitivity, even in complex mixtures. nih.govacs.org

Fragmentation Analysis: While specific fragmentation data for this compound is not extensively documented in publicly available literature, a plausible fragmentation pattern can be predicted based on the established fragmentation of related functional groups. youtube.com Electron ionization (EI) or collision-induced dissociation (CID) would likely induce characteristic cleavages.

Key predictable fragmentation pathways include:

Loss of the Thiol Group (-SH): A common fragmentation for thiols is the loss of the SH radical.

Loss of Chlorine (-Cl): The cleavage of the carbon-chlorine bond is another expected fragmentation pathway. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern in a 3:1 ratio for the molecular ion and chlorine-containing fragments.

Loss of Hydrogen Cyanide (-HCN): Aromatic nitriles can undergo fragmentation by losing HCN.

Cleavage of the Aromatic Ring: More energetic conditions can lead to the fragmentation of the benzene ring itself.

The analysis of these fragment ions provides a fingerprint of the molecule's structure, confirming the connectivity of the atoms. tandfonline.comnii.ac.jp

| Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|

| [M-SH]⁺ | •SH | Indicates presence of a thiol group |

| [M-Cl]⁺ | •Cl | Indicates presence of a chloro substituent |

| [M-HCN]⁺• | HCN | Characteristic of a nitrile group |

| [M-Cl-HCN]⁺• | •Cl, HCN | Confirms multiple functional groups |

UV-Visible Spectroscopy for Electronic Structure Analysis and Quantification

UV-Visible spectroscopy is a valuable tool for analyzing the electronic structure of this compound and for its quantification. The absorption of UV-Vis radiation excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores. nii.ac.jp

Electronic Structure Analysis: The UV-Vis spectrum of this compound is expected to be influenced by its constituent parts: the benzene ring, the nitrile (-C≡N) group, the thiol (-SH) group, and the chloro (-Cl) substituent. The benzene ring itself has characteristic absorptions which are modified by the attached functional groups. The nitrile group, when conjugated with the aromatic ring, can shift the absorption to longer wavelengths. spectroscopyonline.com Similarly, the thiol and chloro groups, acting as auxochromes, will also cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. rsc.org The extent of conjugation and interaction between these groups dictates the specific λmax values, providing insight into the molecule's electronic makeup. rsc.orgresearchgate.net While simple nitriles often show no absorption above 200 nm, conjugation with the aromatic ring makes them UV-active in a more accessible region. libretexts.org

Quantification: UV-Visible spectroscopy provides a straightforward method for quantifying this compound in solution, based on the Beer-Lambert law. By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed. This allows for the determination of the concentration of unknown samples. acs.org The molar absorptivity (ε), a constant unique to the compound at a specific wavelength, determines the sensitivity of the analysis. youtube.com

| Chromophore/Group | Expected Contribution to UV-Vis Spectrum |

|---|---|

| Benzene Ring | Primary aromatic absorptions (π → π* transitions) |

| Nitrile (-C≡N) | Conjugation with the ring shifts λmax to longer wavelengths |

| Thiol (-SH) | Auxochromic effect, likely causing a bathochromic shift rsc.org |

| Chloro (-Cl) | Auxochromic effect, contributing to a shift in λmax rsc.org |

Electroanalytical Techniques for Detection and Characterization

Electroanalytical methods can be applied for the detection of this compound, primarily due to the electroactive nature of the thiol group.

Cyclic voltammetry (CV) can be used to study the redox behavior of this compound. rsc.org Thiols can be oxidized at an electrode surface, typically forming disulfides or other oxidation products. A voltammetric analysis would reveal the oxidation potential of the thiol group, providing characteristic information about the compound. acs.org This technique is useful for understanding the electrochemical properties and for developing quantitative methods based on the relationship between peak current and concentration. The adsorption behavior of the thiol onto electrode surfaces like gold can also be investigated. rsc.org

Amperometric detection is a highly sensitive technique that can be coupled with flow injection analysis or high-performance liquid chromatography (HPLC) for the quantification of electroactive species. palmsens.com By applying a constant potential at which the thiol group of this compound is oxidized, the resulting current can be measured. acs.orgresearchgate.netdocumentsdelivered.com This current is directly proportional to the concentration of the analyte. Amperometric sensors, potentially using chemically modified electrodes, can be developed for the specific and sensitive detection of this and other sulfur-containing compounds. researchgate.netnih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is critical, especially when analyzing trace amounts of this compound in complex matrices. chromatographytoday.comnih.gov Techniques like solid-phase extraction (SPE) can be used to isolate and concentrate the analyte from a sample. nih.govacs.org

For enhanced analytical performance, particularly in gas chromatography (GC), derivatization of the thiol group is a common and highly effective strategy. nih.gov Thiols can be reactive and may exhibit poor chromatographic peak shape. Converting the polar thiol group into a less polar, more stable derivative improves volatility and chromatographic behavior. researchgate.net

Common derivatization strategies for thiols include:

Alkylation: Reagents like pentafluorobenzyl bromide (PFBBr) are used to form pentafluorobenzyl derivatives. nih.govtandfonline.com These derivatives are highly responsive to electron capture detection (ECD) in GC, allowing for very low detection limits.

Labeling for HPLC: For HPLC analysis, derivatizing agents that introduce a chromophore or fluorophore are used. researchgate.netslideshare.net For instance, 9-chloromethylanthracene can be used as a UV-labeling agent, nii.ac.jp while 4,4′-dithiodipyridine (DTDP) can be used to form derivatives suitable for HPLC-MS/MS analysis, significantly improving detection sensitivity. acs.org

These derivatization reactions chemically modify the analyte to make it more suitable for a chosen analytical method, thereby enhancing detectability and quantification. researchgate.net

Development of Novel Analytical Methods for Trace Analysis and In-Process Monitoring

The development of new analytical methods is driven by the need for faster, more sensitive, and more efficient analysis, particularly for trace-level detection and in-process monitoring. nih.gov

For trace analysis of volatile organosulfur compounds, methods like headspace sampling coupled with GC and a sulfur-selective detector, such as a flame photometric detector (FPD) or mass spectrometer, are employed. nih.govcopernicus.orgcdc.gov These techniques are crucial for environmental monitoring or for detecting impurities in industrial products. rsc.org

For in-process monitoring, there is a growing interest in developing real-time analytical techniques. repec.org Proton-transfer-reaction mass spectrometry (PTR-MS) is an example of a technique that can provide online, real-time measurement of volatile organic compounds, including sulfur-containing molecules, in gas streams. repec.org The development of robust chemical sensors and automated analytical systems is key to enabling continuous monitoring and control of industrial processes where this compound might be used or generated. researchgate.net Miniaturized extraction techniques, such as needle-trap devices (NTD) or solid-phase microextraction (SPME), offer automated and solvent-minimized options for sample preparation prior to analysis. acs.org

Future Directions and Emerging Research Avenues for 3 Chloro 5 Mercaptobenzonitrile

Exploration of Novel and Sustainable Synthetic Pathways

The current, established synthesis of 3-Chloro-5-mercaptobenzonitrile often begins with 3-chloro-5-hydroxybenzonitrile (B1591985). A common route involves the Newman-Kwart rearrangement, a thermal process that converts an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which is then hydrolyzed to yield the target thiophenol.

A typical synthetic sequence is as follows:

Reaction of 3-chloro-5-hydroxybenzonitrile with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form the O-aryl thiocarbamate intermediate.

Thermal rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate. This step often requires high temperatures, sometimes exceeding 200°C. researchgate.netwikipedia.org

Hydrolysis of the resulting S-aryl thiocarbamate to yield this compound. thieme-connect.com

While effective, this multi-step synthesis presents challenges in terms of energy consumption and the use of potentially hazardous reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

Emerging trends in this area include:

Catalytic Newman-Kwart Rearrangement: To mitigate the harsh conditions of the thermal rearrangement, researchers are exploring catalytic alternatives. Palladium-catalyzed and photoredox-catalyzed versions of the Newman-Kwart rearrangement have been shown to proceed at significantly lower temperatures, offering a greener and more energy-efficient approach. researchgate.netwikipedia.orgacs.org

Green Chemistry Approaches: The principles of green chemistry are being applied to the synthesis of thiophenols, with a focus on using environmentally benign solvents and reagents. nih.govmdpi.com Research into copper-catalyzed couplings of aryl halides with sulfur sources in greener solvents is a promising avenue. organic-chemistry.org

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scale-up of the synthesis of this compound and its precursors.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The true potential of this compound lies in its use as a scaffold for creating highly functionalized derivatives with specific, tailored properties. The three distinct functional groups—nitrile, chloro, and mercapto—provide multiple handles for chemical modification.

Key areas of exploration for derivative synthesis include:

Pharmaceutical Agents: A significant driver of research into this compound derivatives is the development of new therapeutic agents. It has been used as a starting material for the synthesis of inhibitors of galectin-3 and hypoxia-inducible factor-2 alpha (HIF-2α), both of which are important targets in cancer and inflammation research. researchgate.netnih.gov

Agrochemicals: The structural motifs present in this compound are also found in some classes of herbicides and pesticides. Further derivatization could lead to the development of new agrochemicals with improved efficacy and selectivity.

Probes for Chemical Biology: The reactivity of the thiol group makes it an excellent candidate for bioconjugation and the development of chemical probes to study biological processes.

The table below illustrates the versatility of this compound in the synthesis of more complex molecules, as demonstrated in various patent literature.

| Precursor | Reagent/Condition | Resulting Functional Group/Structure | Reference |

| This compound | Alkylating agents | Thioether linkage | researchgate.net |

| This compound | Aryl halides (e.g., in palladium-catalyzed cross-coupling reactions) | Diaryl sulfide (B99878) linkage | researchgate.net |

| This compound | Electrophilic cyclization precursors | Heterocyclic rings fused to the benzene (B151609) ring | nih.gov |

Advanced Mechanistic Studies Employing State-of-the-Art Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and predicting the properties of its derivatives. Modern spectroscopic and computational methods are poised to provide unprecedented insights.

Future mechanistic studies will likely focus on:

Newman-Kwart Rearrangement Dynamics: While the general mechanism is understood, detailed computational studies, such as Density Functional Theory (DFT) calculations, can elucidate the transition state structures and energy barriers for the thermal, catalyzed, and photoredox-mediated Newman-Kwart rearrangements. researchgate.netwikipedia.orgresearchgate.net This can help in the rational design of more efficient catalysts.

Reactivity of the Nitrile Group: The hydrolysis of the nitrile group to an amide or a carboxylic acid is a key transformation. oup.comrsc.orgyoutube.com In-depth kinetic and mechanistic studies, using techniques like in-situ NMR spectroscopy, can provide a clearer picture of this process under various conditions (acidic, basic, and enzymatic).

Spectroscopic Characterization: Comprehensive spectroscopic data, including advanced NMR techniques (2D NMR), X-ray crystallography of its derivatives, and vibrational spectroscopy (Raman and IR), will be essential for unambiguously characterizing new compounds and understanding their conformational preferences and intermolecular interactions.

Integration of this compound into Advanced Materials and Nanotechnology

The unique combination of functional groups in this compound makes it an attractive building block for the creation of advanced materials with novel properties.

Emerging applications in materials science include:

Metal-Organic Frameworks (MOFs): The nitrile and thiol groups can act as ligands to coordinate with metal ions, forming porous, crystalline structures known as MOFs. researchgate.netnd.eduyoutube.com These materials have potential applications in gas storage, separation, and catalysis. The presence of the thiol group could be particularly useful for capturing heavy metals or for post-synthetic modification of the MOF. A related compound, mercaptobenzothiazole, has already been used to create MOFs for use as lubricant additives. nih.gov

Polymers and Dendrimers: this compound can be incorporated into polymers, either as a monomer or as a functional pendant group. The resulting polymers could have interesting thermal, optical, or conductive properties.

Organic Light-Emitting Diodes (OLEDs): Aromatic compounds containing sulfur and nitrogen are of interest in the development of materials for OLEDs. nih.govnih.gov While direct application of this compound in OLEDs is not yet established, its derivatives could be explored as components of emitter or host materials.

Investigation of Environmental Fate and Degradation Mechanisms (if purely chemical/environmental, not biological impact)

As with any chemical compound that has the potential for widespread use, understanding its environmental fate and degradation is paramount. For this compound, this involves studying how its distinct functional groups behave under various environmental conditions.

Key research questions in this area include:

Hydrolytic Stability: The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, potentially via a benzamide (B126) intermediate. oup.comrsc.orgyoutube.comresearchgate.netnih.gov The rate of this hydrolysis under different pH and temperature conditions is a critical parameter for determining its persistence in aquatic environments.

Photodegradation: Exposure to sunlight can induce photochemical reactions. For organosulfur compounds, this can lead to oxidation of the sulfur atom. nih.gov For chlorinated aromatic compounds, photolysis can in some cases lead to dechlorination. pherobase.com The specific photodegradation pathways and products of this compound need to be elucidated.

Abiotic Reductive Dechlorination: In anoxic environments, chlorinated aromatic compounds can undergo reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. industrialmaintenanceproducts.netepa.gov Investigating the potential for this process to occur with this compound is important for understanding its fate in sediments and groundwater.

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. The role of common environmental oxidants (e.g., manganese oxides, reactive oxygen species) in the transformation of this compound warrants investigation.

The table below summarizes potential degradation pathways for the functional groups present in this compound.

| Functional Group | Potential Degradation Pathway | Potential Products |

| Nitrile (-CN) | Hydrolysis | 3-Chloro-5-mercaptobenzamide, 3-Chloro-5-mercaptobenzoic acid |

| Thiol (-SH) | Oxidation | Bis(3-chloro-5-cyanophenyl) disulfide, 3-Chloro-5-sulfobenzonitrile |

| Chloro (-Cl) | Reductive Dechlorination | 3-Mercaptobenzonitrile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-mercaptobenzonitrile, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic aromatic substitution : Start with 3,5-dichlorobenzonitrile (a structurally related compound) and substitute the 5-chloro group with a thiol (-SH) using sodium hydrosulfide (NaSH) under controlled pH (8–9) to avoid side reactions. Monitor reaction progress via TLC or HPLC .

- Protection of thiol group : To prevent oxidation or dimerization of the -SH group, use protective agents like trityl chloride during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .

- Optimization : Vary temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance yield. Characterize intermediates via H NMR and FT-IR to confirm substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : Use NMR to confirm the nitrile (C≡N) carbon at ~115 ppm and the chloro-substituted aromatic carbons. The thiol proton (-SH) may appear as a broad peak at ~3.5 ppm in H NMR but is often absent due to exchange broadening; consider deuterated DMSO for stabilization .

- Mass spectrometry : Employ high-resolution ESI-MS to identify the molecular ion peak (M) at m/z 185.5 (CHClNS) and fragmentation patterns for structural validation .

- X-ray crystallography : If single crystals are obtainable, analyze bond angles and packing interactions to resolve steric effects from the chloro and mercapto groups .

Q. How can researchers mitigate challenges related to the compound’s thiol group during storage and handling?

- Methodology :